Asebogenin

Overview

Description

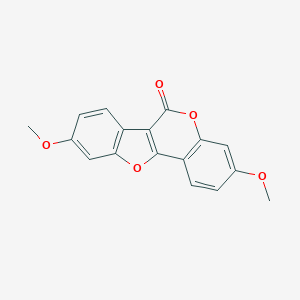

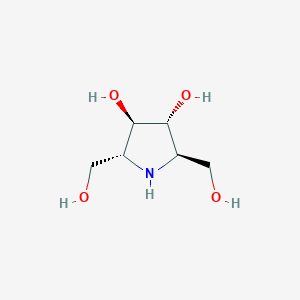

Asebogenin is a type of dihydrochalcone . Its pharmacological effects have not been fully determined . However, it has been revealed for the first time that Asebogenin has anti-thrombotic effects .

Synthesis Analysis

Asebogenin and Balsacone A are compounds that exhibit a wide variety of important biological activities . Starting with phloroglucinol, a nine-step synthesis of the precursor of balsacone A was achieved at a 10% overall yield . Furthermore, Asebogenin, which has a dihydrochalcone structure and plays a key role in the synthesis of balsacone A, was synthesized with a good yield .

Molecular Structure Analysis

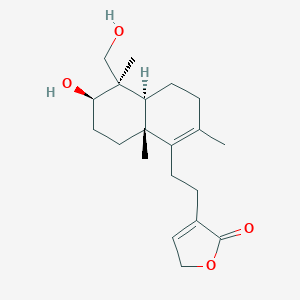

The molecular structure of Asebogenin was elucidated based on spectroscopic analysis including HMQC, HMBC, NOESY, and X-ray crystal diffraction .

Chemical Reactions Analysis

One of the main areas of interest of synthetic organic chemistry is the rapid construction of small molecules with proven diverse biological activities for the development of new strategies to cure human health . The research on the total synthesis roadmap, reaction optimization, explaining the cause-and-effect relationships of chemical properties originating from natural dihydrochalcones, and discovering the different enigmatic dimensions of these important molecules continues .

Physical And Chemical Properties Analysis

Asebogenin is a powder . It is stable for 3 years at -20°C and 2 years at 4°C . In solvent, it is stable for 6 months at -80°C and 1 month at -20°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

Asebogenin is a key compound in the synthesis of various bioactive molecules, particularly balsacone A . The development of novel synthetic strategies for these molecules is crucial due to their limited natural availability and the significant biological activities they exhibit. Asebogenin, with its dihydrochalcone structure, is synthesized through an efficient strategy starting from phloroglucinol, leading to the creation of molecules with potential health benefits .

Antithrombotic Applications

In the medical field, asebogenin has been identified as a potent antithrombotic agent. It suppresses thrombus formation by inhibiting Syk phosphorylation, which is a critical pathway in platelet activation and the formation of neutrophil extracellular traps (NETs) . This discovery opens up new avenues for research into the treatment of thrombosis, showcasing asebogenin’s potential as a lead compound in pharmaceutical development.

Agricultural Enhancements

Asebogenin’s role in agriculture is linked to its synthesis and the biological activities of its derivatives. While specific applications in agriculture are not directly mentioned, the synthesis of asebogenin and its analogues like balsacone A, which have various important biological activities, suggests potential uses in enhancing crop protection and growth by exploiting these biological activities .

Cosmetic Industry Innovations

The cosmetic industry is increasingly turning towards natural and bioactive compounds for product formulation. Asebogenin, as a compound with diverse biological activities, could be a candidate for the development of new biocosmetics. Although direct references to asebogenin in cosmetics were not found, the industry’s shift towards bio-based ingredients indicates potential applications for compounds like asebogenin .

Environmental Remediation

In environmental applications, the focus is on the synthesis of small molecules like asebogenin for their diverse biological activities. These activities include antioxidant, antidiabetic, anti-inflammatory, and more . Such properties could be harnessed in environmental remediation efforts, such as in the degradation of pollutants or in the development of eco-friendly materials.

Industrial Utilization

Asebogenin’s industrial uses are primarily in the synthesis of natural and synthetic analogues with biological activities . The compound’s role in the synthesis of balsacone A and its documented biological activities suggest potential industrial applications in the production of bioactive materials or in processes requiring such bioactive compounds.

Food Industry Applications

The food industry could benefit from asebogenin’s pharmacological effects, such as antioxidant and antidiabetic properties . While direct applications in food products are not detailed, the compound’s health-related benefits could lead to its use as a functional food ingredient, contributing to the nutritional value and health-promoting qualities of food items.

Medical Research and Drug Development

Asebogenin’s pharmacological effects make it a valuable compound in medical research and drug development. Its role in the synthesis of molecules like balsacone A, combined with its antithrombotic properties, positions it as a promising candidate for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of Asebogenin is the spleen tyrosine kinase (Syk) . Syk plays a crucial role in the GPVI-induced platelet activation and the formation of neutrophil extracellular traps (NETs), both of which are critical pathogenic factors for arterial and venous thrombosis .

Mode of Action

Asebogenin interacts with its target, Syk, by directly binding to it and interfering with its phosphorylation at Tyr525 . This interference reduces Syk activation, thereby inhibiting a series of GPVI-induced platelet responses .

Biochemical Pathways

The primary biochemical pathway affected by Asebogenin is the Syk-mediated signaling pathway . By inhibiting the phosphorylation of Syk at Tyr525/526, Asebogenin suppresses the activation of this pathway . This results in the inhibition of GPVI-induced platelet responses and the suppression of NETs formation induced by proinflammatory stimuli .

Pharmacokinetics

The strong anti-thrombotic effects of asebogenin suggest that it has sufficient bioavailability to exert its effects .

Action Environment

Environmental factors such as the exposure of subendothelial matrix proteins like collagen can influence the action of Asebogenin. These proteins directly activate platelets through the GPVI receptor, triggering the Syk-mediated signaling events that Asebogenin targets .

Safety and Hazards

Asebogenin is for R&D use only . It is not for medicinal, household, or other use . Avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Asebogenin has been shown to have strong anti-thrombotic effects . It can reduce arterial thrombosis by reducing platelet aggregation and fibrin formation, and reduce venous thrombosis by reducing neutrophil activation and NET formation, without increasing the risk of bleeding . Therefore, Asebogenin, a natural product, is a novel lead compound that can specifically target the SYK-mediated signaling pathway and has great research value in anti-thrombotic therapy .

properties

IUPAC Name |

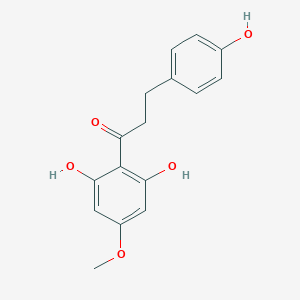

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIBKPHJYQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331781 | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asebogenin | |

CAS RN |

520-42-3 | |

| Record name | Asebogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.